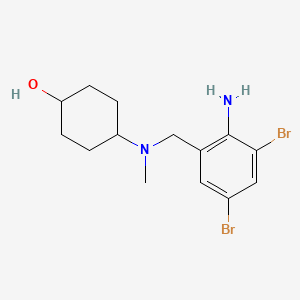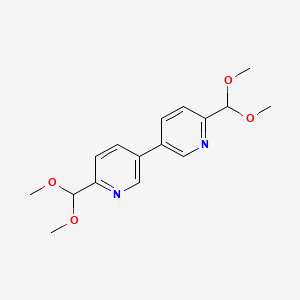
6,6'-Bis(dimethoxymethyl)-3,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine is a chemical compound that belongs to the class of bipyridines. Bipyridines are organic compounds that consist of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of dimethoxymethyl groups at the 6 and 6’ positions of the bipyridine structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine typically involves the reaction of 3,3’-bipyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.
Industrial Production Methods
Industrial production of 6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine is used in various scientific research applications, including:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The specific pathways and targets depend on the context of its use in research or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-Dimethoxybiphenyl-2,2’-diyl: This compound has similar structural features but different functional groups.
6,6’-Dimethoxybiphenyl-2,2’-diyl bis(diphenylphosphine): Another related compound with phosphine groups instead of dimethoxymethyl groups.
Uniqueness
6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C16H20N2O4 |
|---|---|
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
2-(dimethoxymethyl)-5-[6-(dimethoxymethyl)pyridin-3-yl]pyridine |
InChI |
InChI=1S/C16H20N2O4/c1-19-15(20-2)13-7-5-11(9-17-13)12-6-8-14(18-10-12)16(21-3)22-4/h5-10,15-16H,1-4H3 |
InChI-Schlüssel |
ZBOBFPDCYRBVER-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=NC=C(C=C1)C2=CN=C(C=C2)C(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



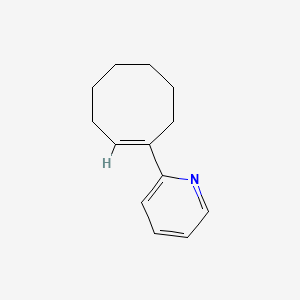

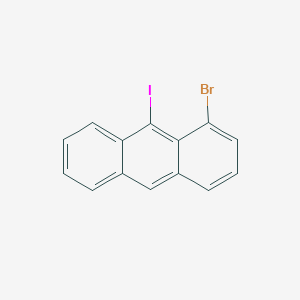
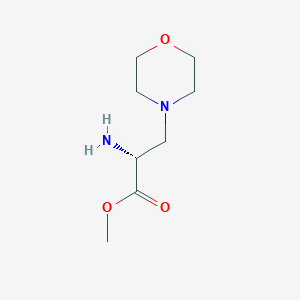

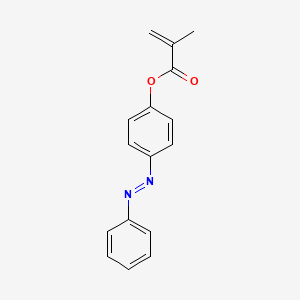
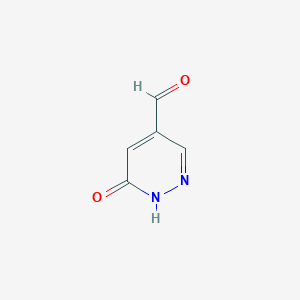
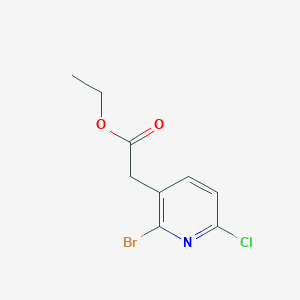
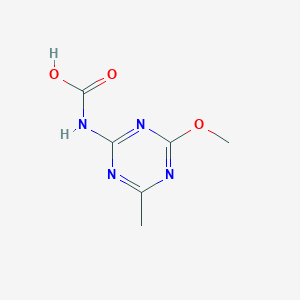

![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)
